1,1-Cyclobutanedimethanamine, 3,3-difluoro-
Overview
Description
Scientific Research Applications
Synthesis of Fluorine-Containing Compounds
The compound is used in the synthesis of other fluorine-containing compounds . Fluorine forms stable bonds to carbon and due to its high electronegativity, it can profoundly modify the physicochemical properties of the parent molecules .
Ring-Forming Reactions
The compound plays a significant role in ring-forming reactions . The presence of fluorine substituents can influence these reactions, leading to the formation of new compounds .
Ring-Opening Reactions
In addition to ring-forming reactions, the compound is also involved in ring-opening reactions . The fluorine substituents play a crucial role in these reactions as well .
Production of Single Enantiomers
Methods for obtaining difluorocyclopropanes as single enantiomers involve the use of this compound . This is particularly important in the field of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity .
Biological Activity
The compound is of interest not only for direct application as biologically active substances but also as precursors to other fluorine-containing compounds . It’s used in the synthesis of antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides .
Functional Materials
The compound is used in the production of functional materials . The presence of fluorine can enhance the properties of these materials, making them more effective for their intended uses .
properties
IUPAC Name |
[1-(aminomethyl)-3,3-difluorocyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)1-5(2-6,3-9)4-10/h1-4,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNHTUVDJCWCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclobutanedimethanamine, 3,3-difluoro- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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